

Spectroscopic Analysis of 5-Methyldecane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methyldecane

Cat. No.: B1670057

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **5-Methyldecane** (C₁₁H₂₄), a branched alkane. The following sections detail its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy characteristics. This document is intended to serve as a valuable resource for the identification, characterization, and analysis of this compound in research and development settings.

Mass Spectrometry

Mass spectrometry of **5-Methyldecane** reveals a fragmentation pattern characteristic of branched alkanes. The electron ionization (EI) mass spectrum is dominated by fragments resulting from cleavage at the branching point and along the alkyl chains.

Data Presentation

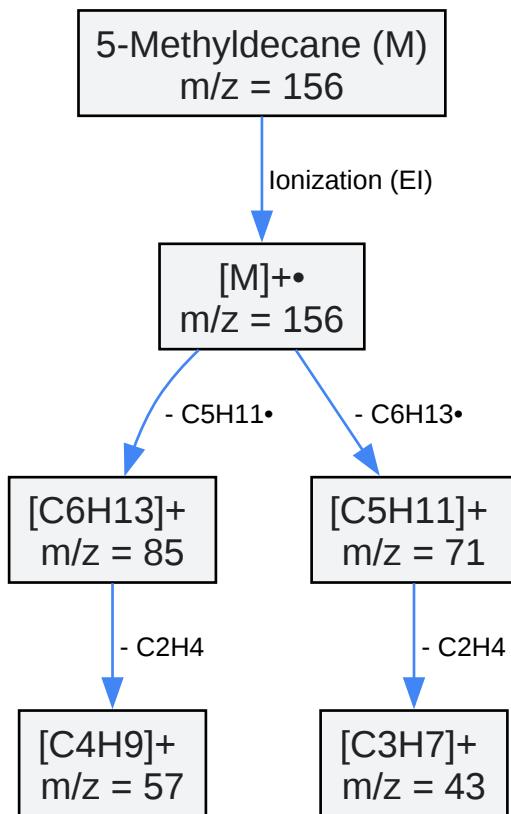
The mass spectrum of **5-Methyldecane** was obtained from the National Institute of Standards and Technology (NIST) database.^[1] The most abundant peaks are summarized in the table below.

Mass-to-Charge Ratio (m/z)	Relative Intensity	Proposed Fragment
43	High	[C ₃ H ₇] ⁺
57	High	[C ₄ H ₉] ⁺
71	Medium	[C ₅ H ₁₁] ⁺
85	Medium	[C ₆ H ₁₃] ⁺
99	Low	[C ₇ H ₁₅] ⁺
113	Low	[C ₈ H ₁₇] ⁺
156	Very Low	[M] ⁺ (Molecular Ion)

Note: Relative intensities are qualitative descriptions based on the NIST mass spectrum.

Experimental Protocols

The mass spectrum was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system with electron ionization. While specific instrumental parameters for this exact spectrum are not detailed in the public database, a general protocol for the analysis of alkanes by GC-MS is as follows:


- Sample Introduction: A dilute solution of **5-Methyldecane** in a volatile organic solvent (e.g., hexane or dichloromethane) is injected into the GC inlet.
- Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar DB-5ms column). The oven temperature is programmed to ramp from a low initial temperature to a final temperature to ensure separation of components.
- Ionization: As **5-Methyldecane** elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

- Detection: An electron multiplier detects the ions, and a computer generates a mass spectrum representing the relative abundance of each fragment.

Fragmentation Pathway

The fragmentation of **5-Methyldecane** is dictated by the stability of the resulting carbocations. Cleavage is favored at the branching point (C5) due to the formation of more stable secondary carbocations. The loss of larger alkyl chains is also a preferred fragmentation pathway.

Primary Fragmentation of 5-Methyldecane

[Click to download full resolution via product page](#)

Fragmentation of **5-Methyldecane**

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the unavailability of experimental NMR data in public databases, the following sections present predicted ¹H and ¹³C NMR data for **5-Methyldecane**. These predictions are based on established chemical shift correlations and spectral databases.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of **5-Methyldecane** would show overlapping signals in the aliphatic region, characteristic of a saturated hydrocarbon.

Predicted Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 0.88	Triplet	6H	-CH ₃ (terminal)
~ 0.90	Doublet	3H	-CH ₃ (at C5)
~ 1.2-1.4	Multiplet	14H	-CH ₂ - and -CH-

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum provides distinct signals for each carbon atom in a unique chemical environment.

Predicted Chemical Shift (ppm)	Carbon Assignment
~ 14.1	C1, C10
~ 19.5	C5-CH ₃
~ 22.9	C2, C9
~ 29.8	C3, C8
~ 32.2	C4, C7
~ 34.5	C6
~ 36.8	C5

Experimental Protocols

A general protocol for acquiring ^{13}C NMR spectra of small organic molecules is as follows:

- **Sample Preparation:** Approximately 10-50 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
- **Instrumental Parameters:** The spectrum is acquired on an NMR spectrometer operating at a typical frequency of 75 or 100 MHz for ^{13}C nuclei. Key parameters include:
 - **Pulse Program:** A standard single-pulse experiment with proton decoupling.
 - **Acquisition Time:** Typically 1-2 seconds.
 - **Relaxation Delay:** A delay of 1-5 seconds between pulses to allow for nuclear relaxation.
 - **Number of Scans:** Due to the low natural abundance of ^{13}C , a larger number of scans (from hundreds to thousands) are accumulated to achieve an adequate signal-to-noise ratio.
- **Data Processing:** The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum.

Infrared (IR) Spectroscopy

As with the NMR data, an experimental IR spectrum for **5-Methyldecane** is not readily available. The predicted IR spectrum is based on the characteristic vibrational modes of alkanes.

Predicted IR Data

The IR spectrum of **5-Methyldecane** is expected to be relatively simple, dominated by C-H stretching and bending vibrations.

Predicted Frequency (cm ⁻¹)	Vibrational Mode
2955-2975	C-H stretch (asymmetric, -CH ₃)
2865-2885	C-H stretch (symmetric, -CH ₃)
2920-2930	C-H stretch (asymmetric, -CH ₂ -)
2850-2860	C-H stretch (symmetric, -CH ₂ -)
1450-1470	C-H bend (scissoring, -CH ₂ -)
1375-1385	C-H bend (symmetric, -CH ₃)

Experimental Protocols

A general protocol for acquiring an IR spectrum of a liquid sample like **5-Methyldecane** is as follows:

- **Sample Preparation:** A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.
- **Instrumentation:** The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** The instrument passes a beam of infrared radiation through the sample. The detector measures the amount of light that is transmitted at each frequency.
- **Data Processing:** The resulting interferogram is Fourier transformed by a computer to produce the infrared spectrum, which is typically plotted as percent transmittance versus wavenumber (cm⁻¹). An air background spectrum is collected and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Optimized Default ^{13}C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- To cite this document: BenchChem. [Spectroscopic Analysis of 5-Methyldecane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670057#spectroscopic-data-for-5-methyldecane-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com